molecular formula C11H7NO B1211104 1-Naphthyl isocyanate CAS No. 86-84-0

1-Naphthyl isocyanate

Cat. No. B1211104
CAS RN: 86-84-0
M. Wt: 169.18 g/mol
InChI Key: BDQNKCYCTYYMAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Naphthyl isocyanate can involve alkali metal reduction, leading to rapid cyclotrimerization, generating diastereoisomers of tris(1-naphthyl) isocyanurate. This process is facilitated even with sterically bulky substituents attached to the NCO moiety, showcasing the compound's versatility in chemical synthesis (Peters et al., 2015).

Molecular Structure Analysis

This compound's molecular structure has been characterized through spectroscopic methods. FT-IR and FT-Raman vibrational analyses, alongside HF and DFT simulations, provide insights into its vibrational frequencies, bond lengths, angles, and dihedral angles, offering a detailed understanding of its molecular geometry (Shoba et al., 2011).

Chemical Reactions and Properties

This compound participates in step-growth polymerization, forming novel naphthalene-containing polyureas. This reaction showcases its utility in creating materials with unique properties (Mallakpour & Zandi, 2006). Additionally, its reactions under rhodium catalysis for the synthesis of naphtho[1,8-bc]pyran derivatives highlight its role in generating polycyclic compounds through regioselective C-H bond cleavage (Mochida et al., 2010).

Physical Properties Analysis

The physical properties of this compound derivatives, such as stability and fluorescence, have been investigated. For example, the stability and fluorescent properties of synthesized polymers from this compound reveal potential applications in materials science (Fleischmann & Ritter, 2015).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and derivative formation, are pivotal in analytical chemistry and polymer science. Its derivatives, when analyzed using reversed-phase high-performance liquid chromatography, demonstrate its role in understanding and manipulating polyethoxylate mixtures (Lemr et al., 1994).

Scientific Research Applications

Spectroscopic Characterization

1-Naphthyl isocyanate has been utilized in the study of cyclotrimerization reactions. An experiment involving the potassium metal reduction of this compound resulted in the formation of two diastereoisomers of tris(1-naphthyl) isocyanurate. This process was monitored and characterized using spectroscopic techniques such as 1H and 13C NMR, and confirmed with single-crystal X-ray diffraction analyses. This research highlights the utility of alkali metal reduction in rapidly generating isocyanurate compounds, even with sterically bulky substituents (Peters et al., 2015).

Vibrational Analysis and Computational Simulations

This compound has been the subject of in-depth vibrational analysis. Fourier transform infrared and Raman spectra of isocyanic acid 1-naphthyl ester were recorded, and vibrational frequencies were calculated using HF and DFT methods. This study provides a thorough understanding of the infrared and Raman spectra of the compound, contributing significantly to the field of molecular spectroscopy (Shoba et al., 2011).

Reactivity with Gelatin

Research on the reactivity of gelatin with isocyanate used 1-naphthyl-isocyanate as a detectable marker. The study investigated different feed ratios and reaction conditions, providing insights into the bonding and unbonding dynamics of naphthyl derivatives in gelatin. This has implications for the understanding of polymer science and biochemistry (Bertoldo et al., 2011).

Polymer Synthesis

This compound has been used in synthesizing novel polyureas with naphthalene-containing structures. This synthesis process explored different diisocyanates and catalysts, contributing to the development of new materials with potential applications in various industries (Mallakpour & Zandi, 2006).

Metabolite Study

In a study related to the bioactivation of 1-naphthylisothiocyanate, this compound was identified as a metabolite. This research offers valuable insights into the metabolic pathways and potential toxicity of related compounds (Li et al., 2008).

Assay Development

This compound has been employed in the development of sensitive HPLC methods for the assay of various compounds in human plasma. Its role in derivatization processes has been crucial in advancing analytical techniques in pharmacology and biochemistry (Belal et al., 2013).

Safety and Hazards

1-Naphthyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

1-isocyanatonaphthalene
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InChI

InChI=1S/C11H7NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H
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InChI Key

BDQNKCYCTYYMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO
Source PubChem
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DSSTOX Substance ID

DTXSID9058949
Record name 1-Isocyanatonaphthalene
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Molecular Weight

169.18 g/mol
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Physical Description

Colorless nearly odorless liquid; Vapors have a pungent odor of isocyanates; [Merck Index] Faintly yellow-green liquid;
Record name 1-Naphthyl isocyanate
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CAS RN

86-84-0, 30135-65-0
Record name 1-Naphthyl isocyanate
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Record name alpha-Naphthyl isocyanate
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Record name Naphthalene, 1-isocyanato-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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